molecular formula C12H11NO2 B11900813 Methyl 6-methylquinoline-4-carboxylate

Methyl 6-methylquinoline-4-carboxylate

Cat. No.: B11900813
M. Wt: 201.22 g/mol
InChI Key: LDZREOFREHJKBL-UHFFFAOYSA-N
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Description

Methyl 6-methylquinoline-4-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methylquinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents like ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as microwave-assisted synthesis or the use of green chemistry principles. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carboxylic acid, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Methyl 6-methylquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: Methyl 6-methylquinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 6-methylquinoline-4-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-3-4-11-10(7-8)9(5-6-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

LDZREOFREHJKBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN=C2C=C1)C(=O)OC

Origin of Product

United States

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